molecular formula C21H32O3 B3023281 4'-n-Butyl-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone CAS No. 898755-45-8

4'-n-Butyl-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone

Cat. No. B3023281
CAS RN: 898755-45-8
M. Wt: 332.5 g/mol
InChI Key: ISNMWMYSMHCGEZ-UHFFFAOYSA-N
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Description

4'-n-Butyl-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone, also known as 4-n-Butyl-5-valerophenone (4-n-BVP), is a synthetic compound with a wide range of applications in the field of scientific research, including the study of biochemical and physiological processes. It is a member of the class of compounds called ketones and is composed of a carbon-carbon double bond between two oxygen atoms. 4-n-BVP has a wide variety of properties and has been used in a number of different research applications.

Scientific Research Applications

Photochemical Studies

A study highlighted the thermal and photosensitized decomposition of dimeric valerophenone peroxides formed by ozonation of valerophenone oxime ether. This research provided insights into the chemiluminescence observed during the decomposition process and the formation of various photoproducts, including valerophenone, under different conditions (Ito, Konishi, & Matsuura, 1979).

Organic Synthesis and Material Applications

Oligophenylenevinylenes (OPVs) synthesis utilized a series of monomers, demonstrating the compound's role in the development of materials for plastic solar cells. This study achieved conversion efficiencies in photovoltaic cells, showcasing the potential of such compounds in renewable energy technologies (Jørgensen & Krebs, 2005).

Chemical Transformations and Reactivity

Research on S-substituted dimethyl derivatives explored their transformations under the treatment with benzoquinones and investigated the photochemical properties of the reaction products. This study contributes to understanding the reactivity and functionalization of such compounds (Kravchenko et al., 2018).

Synthesis Towards Natural Product Analogues

The synthesis of syn-stereodiad building blocks for polyketides and the formal synthesis of arenamides A and C highlighted the compound's utility in creating molecules with significant biological activity. This research is essential for the development of new therapeutic agents (Shklyaruck, 2015).

properties

IUPAC Name

1-(4-butylphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-4-5-8-17-11-13-18(14-12-17)19(22)9-6-7-10-20-23-15-21(2,3)16-24-20/h11-14,20H,4-10,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNMWMYSMHCGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CCCCC2OCC(CO2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645988
Record name 1-(4-Butylphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Butylphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one

CAS RN

898755-45-8
Record name 1-(4-Butylphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Butylphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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